molecular formula C15H24ClNO B1397472 3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine hydrochloride CAS No. 1219949-14-0

3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine hydrochloride

Cat. No.: B1397472
CAS No.: 1219949-14-0
M. Wt: 269.81 g/mol
InChI Key: UJJOOPIAVISRPO-UHFFFAOYSA-N
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Description

3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine hydrochloride is a versatile chemical compound used in various scientific research applications. Its unique structure, which includes a pyrrolidine ring and an isopropylbenzyl group, lends itself to a range of uses in drug synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 4-isopropylbenzyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the isopropylbenzyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of biological pathways and enzyme interactions.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride
  • 3-{[(4-Ethylbenzyl)oxy]methyl}pyrrolidine hydrochloride
  • 3-{[(4-Propylbenzyl)oxy]methyl}pyrrolidine hydrochloride

Uniqueness

3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine hydrochloride is unique due to the presence of the isopropyl group, which can influence its reactivity and interaction with molecular targets. This structural feature can enhance its effectiveness in certain applications compared to similar compounds .

Properties

IUPAC Name

3-[(4-propan-2-ylphenyl)methoxymethyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-12(2)15-5-3-13(4-6-15)10-17-11-14-7-8-16-9-14;/h3-6,12,14,16H,7-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJOOPIAVISRPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)COCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219949-14-0
Record name Pyrrolidine, 3-[[[4-(1-methylethyl)phenyl]methoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219949-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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